Chloro(3-morpholin-4-ylpropyl)magnesium
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Overview
Description
Chloro(3-morpholin-4-ylpropyl)magnesium is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. Its molecular formula is C7H14ClMgNO, and it has a molecular weight of 187.95 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(3-morpholin-4-ylpropyl)magnesium is typically prepared via the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) . The general procedure includes:
Preparation of the Grignard Reagent: Magnesium turnings are activated by iodine or a small amount of the alkyl halide. The activated magnesium is then reacted with 3-chloropropylmorpholine in dry THF under an inert atmosphere to form the Grignard reagent.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified by distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-morpholin-4-ylpropyl)magnesium undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Coupling Reactions: Used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, esters, and epoxides.
Conditions: Reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheres to prevent moisture and air from deactivating the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from coupling reactions with various electrophiles.
Scientific Research Applications
Chloro(3-morpholin-4-ylpropyl)magnesium has a wide range of applications in scientific research, including:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Chloro(3-morpholin-4-ylpropyl)magnesium involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in substrates. The magnesium atom coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the nucleophilic attack by the carbon atom bonded to magnesium .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used in nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
Chloro(3-morpholin-4-ylpropyl)magnesium is unique due to the presence of the morpholine ring, which can impart additional reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and other complex molecules.
Biological Activity
Chloro(3-morpholin-4-ylpropyl)magnesium is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
This compound can be synthesized through the reaction of magnesium with 3-morpholin-4-ylpropan-1-ol in the presence of chloroform. The resulting compound is a Grignard reagent, which is crucial in organic synthesis for forming carbon-carbon bonds. The structure can be represented as follows:
This compound exhibits a unique reactivity profile due to the presence of both chlorine and a morpholine ring, which can influence its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds containing morpholine derivatives often exhibit significant antimicrobial properties. For instance, a study demonstrated that similar morpholine-based compounds displayed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound Type | Activity Against | Reference |
---|---|---|
Morpholine derivatives | S. aureus (comparable to ampicillin) | |
Morpholine derivatives | E. coli (50% of ampicillin activity) |
Anticancer Activity
In the realm of cancer research, this compound has been evaluated for its ability to inhibit specific cancer cell lines. A notable study highlighted that compounds with similar structural motifs demonstrated potent inhibition of MDM2, a critical regulator in cancer cell proliferation . The inhibition of MDM2 can lead to the reactivation of p53, a tumor suppressor protein, thereby promoting apoptosis in cancer cells.
Case Studies
- MDM2 Inhibition : A study focused on spirooxindoles reported that modifications to the morpholine structure significantly enhanced binding affinity to MDM2, suggesting that this compound could similarly affect this pathway .
- G-protein Coupled Receptors (GPCRs) : Investigations into GPCR interactions have shown that morpholine-containing compounds can modulate signaling pathways related to inflammation and cancer progression . These findings suggest potential therapeutic applications for this compound in treating diseases linked to GPCR dysregulation.
Properties
Molecular Formula |
C7H14ClMgNO |
---|---|
Molecular Weight |
187.95 g/mol |
IUPAC Name |
magnesium;4-propylmorpholine;chloride |
InChI |
InChI=1S/C7H14NO.ClH.Mg/c1-2-3-8-4-6-9-7-5-8;;/h1-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
GLHRICKKZUKLON-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCN1CCOCC1.[Mg+2].[Cl-] |
Origin of Product |
United States |
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